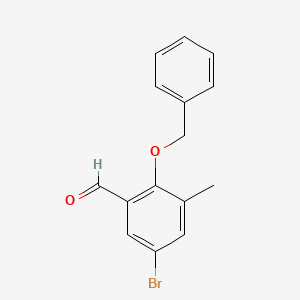

ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Vue d'ensemble

Description

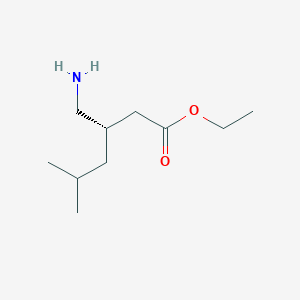

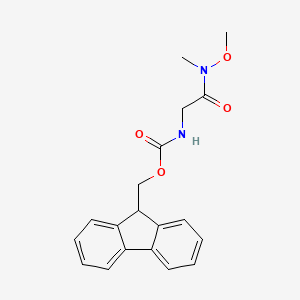

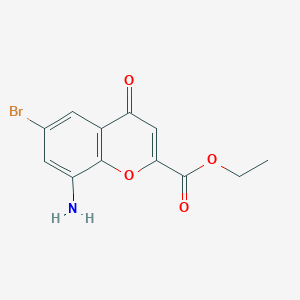

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO4 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

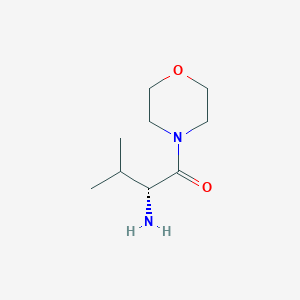

The molecular structure of this compound includes a chromene ring system, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring . The compound also contains functional groups such as an ethyl ester group, an amino group, and a bromo group .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 447.3±45.0 °C at 760 mmHg, and a flash point of 224.3±28.7 °C . It has a molar refractivity of 67.3±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 187.7±3.0 cm3 .Applications De Recherche Scientifique

Anticancer Potential

Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate and its analogues have been explored for their anticancer properties. Studies have shown that these compounds can overcome drug resistance in cancer cells, making them promising candidates for cancer treatment. For example, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, a compound related to this compound, exhibits cytotoxicity against a range of hematologic and solid tumor cells. This compound has been observed to selectively kill drug-resistant cancer cells over parent cancer cells, functioning through the induction of apoptosis (Das et al., 2009).

GPR35 Receptor Agonism

Another significant application is in the study of G protein-coupled receptors, particularly GPR35. Compounds like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, related to this compound, have been used as potent and selective agonists for GPR35. These studies are essential for understanding the physiological and pathological roles of GPR35, which could be a potential drug target (Thimm et al., 2013).

Synthesis and Structural Studies

Research has also focused on the synthesis of this compound derivatives for various applications. For instance, a method for the synthesis of 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones has been developed, which involves acid-catalyzed acylation of substituted ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates (Litvinov & Shestopalov, 2009).

Antimicrobial Activity

Some derivatives of this compound have been studied for their antimicrobial properties. Research in this area has led to the development of compounds with potential application in treating bacterial and fungal infections. For example, a study on the synthesis of chromeno[2,3-d]pyrimidinone derivatives showed these compounds to possess in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Propriétés

IUPAC Name |

ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHNRAVVVZFEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)

![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)